Allyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its versatility and reactivity. The compound consists of an allyl group attached to a carbamate moiety, which is further linked to a triethylene glycol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate typically involves multiple steps, including protection of carboxyl groups, etherification, and substitution reactions . The general synthetic route can be summarized as follows:
Protection of Carboxyl Groups: The initial step involves protecting the carboxyl groups to prevent unwanted reactions.
Etherification: This step involves the formation of ether bonds by reacting the protected intermediate with ethylene glycol derivatives.
Substitution: Finally, the protected intermediate undergoes substitution reactions to introduce the allyl and carbamate groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Allyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Allyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Allyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The triethylene glycol chain enhances its solubility and reactivity, making it a versatile compound in various applications.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Similar structure but with a benzyl group instead of an allyl group.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Contains a tert-butyl group instead of an allyl group.
2-(2-hydroxyethoxy)ethanol: A simpler compound with a similar triethylene glycol chain.
Uniqueness
Allyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is unique due to its allyl group, which imparts specific reactivity and properties. The presence of the triethylene glycol chain enhances its solubility and makes it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
prop-2-enyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-2-5-16-10(13)11-3-6-14-8-9-15-7-4-12/h2,12H,1,3-9H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJOCLUYZWZKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.